molecular formula C21H19NO6 B1258458 Turraeanthin A

Turraeanthin A

Cat. No.: B1258458
M. Wt: 381.4 g/mol
InChI Key: AJUZAYXNOVJWML-UHFFFAOYSA-N
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Description

Turraeanthin A is a protolimonoid, a subclass of triterpenoids characterized by a tetracyclic scaffold and a hemiacetal ring system. It is primarily isolated from plants in the Meliaceae family, such as Turraeanthus africanus and Turraeanthus mannii . Structurally, it features a 21,24-hemiacetal ring, which undergoes reversible ring-opening in solution, leading to epimerization at C21—a phenomenon shared with other protolimonoids like melianol and turraeanthin . This compound is notable for its role in biogenetic pathways, where oxidative rearrangement of its side-chain produces simpler meliacins, highlighting its importance in the biosynthesis of limonoids .

Properties

Molecular Formula

C21H19NO6

Molecular Weight

381.4 g/mol

IUPAC Name

N-[6-(4-hydroxy-2,5-dimethoxyphenyl)benzo[f][1,3]benzodioxol-5-yl]-N-methylformamide

InChI

InChI=1S/C21H19NO6/c1-22(10-23)21-13(15-8-18(26-3)16(24)9-17(15)25-2)5-4-12-6-19-20(7-14(12)21)28-11-27-19/h4-10,24H,11H2,1-3H3

InChI Key

AJUZAYXNOVJWML-UHFFFAOYSA-N

Canonical SMILES

CN(C=O)C1=C(C=CC2=CC3=C(C=C21)OCO3)C4=CC(=C(C=C4OC)O)OC

Synonyms

turraeanthin A

Origin of Product

United States

Comparison with Similar Compounds

Structural Similarities and Differences

The table below summarizes key structural and functional attributes of Turraeanthin A and related compounds:

Compound Core Structure Key Functional Groups Natural Sources Biogenetic Significance
This compound Tetracyclic triterpene 21,24-hemiacetal, C3 ketone, acetyl group Turraeanthus africanus Precursor to meliacins via oxidation
Turraeanthin Tetracyclic triterpene 21,24-hemiacetal, C3 hydroxyl, acetyl group Turraeanthus obtusifolia Undocumented
Melianol Tetracyclic triterpene 21,24-hemiacetal, C3 hydroxyl Melia toosendan Epimerizes in solution
Melianone Tetracyclic triterpene C3 ketone, no hemiacetal Meliaceae, Rutaceae Stable, no epimerization
Niloticin Protolimonoid (steroid-like) C3 ketone, Δ⁷ double bond Turraeanthus niloticus Antimicrobial activity
Key Observations:
  • Hemiacetal Ring Dynamics: this compound, turraeanthin, and melianol share a labile hemiacetal ring, enabling epimerization at C21. In contrast, melianone lacks this ring, rendering it stereochemically stable .
  • Bioactivity: While Turraeanthin C (a derivative) exhibits moderate anti-protozoal activity (IC₅₀: 55% inhibition), this compound’s bioactivity remains understudied .

Biogenetic Pathways

This compound serves as a critical intermediate in limonoid biosynthesis. Its conversion into meliacins involves cleavage of the hemiacetal ring and oxidation of the side-chain, a pathway distinct from melianone, which lacks the hemiacetal system required for such transformations . This oxidative rearrangement aligns with the biogenetic hypothesis that protolimonoids evolve into more complex limonoids through targeted modifications .

Epimerization Behavior

This compound and melianol form epimeric mixtures in solution due to hemiacetal ring dynamics, whereas melianone’s rigid structure prevents this.

Q & A

Basic Research Questions

Q. What are the standard protocols for isolating and characterizing Turraeanthin A from natural sources?

  • Methodological Answer : Isolation typically involves solvent extraction (e.g., ethanol or methanol) followed by chromatographic techniques like column chromatography or HPLC. Structural characterization relies on spectroscopic methods:

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR for skeletal framework determination, with comparative analysis against known triterpenoids .

  • Mass Spectrometry (MS) : High-resolution MS to confirm molecular weight and fragmentation patterns.

  • X-ray Crystallography (if crystalline): For absolute stereochemical assignment.

  • Key Challenge : Distinguishing this compound from structurally similar analogs (e.g., Turraeanthin) requires careful spectral cross-validation .

    Technique Application Reference Example
    Column ChromatographyPreliminary purificationBuchanan et al. (1970)
    13C NMRDifferentiation of triterpenoid epoxidesPolonsky et al. (1977)

Q. How can researchers address spectral data contradictions during this compound structural elucidation?

  • Methodological Answer : Contradictions often arise from overlapping signals in NMR spectra or impurities. Strategies include:

  • Multi-dimensional NMR : HSQC, HMBC, and COSY to resolve complex spin systems.
  • Comparative Analysis : Cross-referencing data with published spectra of Turraeanthin derivatives (e.g., 21,20-anhydromelianon) .
  • Synthetic Validation : Partial synthesis of proposed structures to confirm spectral matches.

Advanced Research Questions

Q. What experimental designs are optimal for studying this compound’s biosynthetic pathways?

  • Methodological Answer : Biosynthetic studies require a combination of isotopic labeling and enzymatic assays:

  • Isotopic Tracers : Use of 13C-labeled precursors in plant cell cultures to track carbon incorporation.

  • Gene Knockdown/CRISPR : Silencing candidate genes in Cneoraceae species to identify biosynthetic enzymes.

  • Biomimetic Synthesis : Replicating proposed oxidative rearrangements (e.g., conversion of Turraeanthin to Meliacins) under controlled lab conditions .

    Key Pathway Step Experimental Approach Reference
    Oxidative RearrangementMimicking biogenetic steps via H2O2/acidLavie & Levy (1968)
    Epoxide FormationStereochemical analysis of intermediatesBuchanan et al. (1970)

Q. How can researchers resolve discrepancies in this compound’s reported bioactivity across studies?

  • Methodological Answer : Discrepancies may stem from variations in purity, assay conditions, or compound stability. Mitigation strategies:

  • Purity Verification : HPLC quantification (>95% purity) and stability tests (e.g., pH/temperature sensitivity).
  • Standardized Assays : Use of established cell lines (e.g., HeLa for cytotoxicity) with positive controls.
  • Meta-Analysis : Systematic review of bioactivity data to identify confounding variables (e.g., solvent effects) .

Q. What computational methods are effective for modeling this compound’s interaction with biological targets?

  • Methodological Answer :

  • Molecular Docking : Software like AutoDock Vina to predict binding affinities with receptors (e.g., cyclooxygenase-2).
  • Density Functional Theory (DFT) : For optimizing 3D conformations and electronic properties.
  • Validation : Correlate computational results with in vitro assays (e.g., enzyme inhibition IC50 values) .

Methodological Considerations

Q. How should researchers design synthetic routes for this compound derivatives to explore structure-activity relationships (SAR)?

  • Methodological Answer :

  • Scaffold Modification : Targeted functionalization (e.g., acetylation, epoxidation) based on known reactivity of triterpenoids.
  • Regioselective Reactions : Use of protecting groups to direct modifications to specific hydroxyl or ketone positions.
  • Analytical Workflow : LC-MS/NMR for real-time monitoring of reaction progress .

Q. What strategies ensure reproducibility in this compound isolation protocols?

  • Methodological Answer :

  • Detailed Documentation : Precise solvent ratios, column packing materials, and gradient elution profiles.
  • Inter-lab Validation : Collaborative replication of isolation steps across independent labs.
  • Open Data Sharing : Publication of raw spectral data in repositories (e.g., Zenodo) for peer verification .

Tables for Key Studies

Study Focus Method Key Finding Reference
Structural RearrangementChemical conversionThis compound → Meliacin via oxidative stepsBuchanan et al. (1970)
Epoxide Analysis13C NMRIdentification of 7α,8α-epoxide configurationsPolonsky et al. (1977)

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Turraeanthin A
Reactant of Route 2
Turraeanthin A

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